2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-(4-fluorobenzyl)oxime
Description
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Properties
IUPAC Name |
3-[(E)-(4-fluorophenyl)methoxyiminomethyl]-1-pyrimidin-2-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-14-4-2-12(3-5-14)11-23-20-10-13-6-9-21(15(13)22)16-18-7-1-8-19-16/h1-5,7-8,10,13H,6,9,11H2/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTMPNJOMVCUJI-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C=NOCC2=CC=C(C=C2)F)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)C1/C=N/OCC2=CC=C(C=C2)F)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. Additionally, interactions with other molecules (e.g., food components) may affect its absorption and metabolism.
If you have any more specific questions or need additional details, feel free to ask! 😊.
Biological Activity
2-Oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-(4-fluorobenzyl)oxime is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H16N4O2
- Molecular Weight : 284.33 g/mol
- CAS Number : 339111-08-9
The compound features a pyrimidine ring and a pyrrolidine structure, which are known to contribute to various biological activities such as enzyme inhibition and receptor modulation.
- Enzyme Inhibition :
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated the anticancer properties of the compound in vitro. | Showed significant inhibition of cell proliferation in various cancer cell lines. |
| Study 2 | Assessed the enzyme inhibition capabilities against PI3K. | Confirmed moderate to high inhibition rates, suggesting potential for cancer therapy. |
| Study 3 | Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria. | Demonstrated effective antibacterial activity, warranting further exploration for drug development. |
Pharmacological Potential
The biological activities of this compound position it as a promising candidate for drug development in several therapeutic areas:
- Oncology : As a PI3K inhibitor, it may play a role in cancer treatment.
- Infectious Diseases : Its antimicrobial properties could lead to new antibiotics.
- Neurology : Neuroprotective effects may aid in developing treatments for conditions like Alzheimer's disease.
Q & A
Q. What are the key synthetic pathways for 2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-(4-fluorobenzyl)oxime, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Oxime formation : Reacting the aldehyde precursor with hydroxylamine derivatives under controlled pH (e.g., acetic acid buffer) to form the oxime moiety .
- Functional group coupling : Introducing the 4-fluorobenzyl group via nucleophilic substitution or Mitsunobu reactions. Ethanol or DMF are common solvents, with yields optimized at 60–80°C .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or palladium catalysts may enhance regioselectivity in pyrimidine-pyrrolidine coupling .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol/DMF | Minimizes side products |
| Temperature | 60–80°C | Balances reaction rate and decomposition |
| Catalyst | ZnCl₂ (0.5–1.0 eq) | Improves coupling efficiency |
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the oxime proton (~8.5 ppm), pyrimidine protons (7.5–8.2 ppm), and fluorobenzyl aromatic signals .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~360–370 Da) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no activity) often arise from:
- Structural variations : Minor differences in substituents (e.g., chloro vs. fluoro groups) alter binding affinity .
- Assay conditions : Variations in buffer pH, incubation time, or enzyme isoforms (e.g., COX-2 vs. COX-1) .
- Cellular context : Differences in membrane permeability or metabolic stability across cell lines .
Q. Methodological Recommendations :
Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in cancer therapy?
- Transcriptomic profiling : RNA-seq or qPCR arrays to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Proteomic analysis : SILAC-based quantification to detect changes in protein expression (e.g., p53, Bcl-2) .
- In vivo models : Xenograft mice treated with 10–50 mg/kg doses to assess tumor growth inhibition and toxicity .
Q. Critical Considerations :
Q. How can stability and storage conditions impact experimental reproducibility?
- Degradation pathways : Hydrolysis of the oxime group in aqueous media or light-induced decomposition .
- Recommended Storage :
- Temperature: –20°C in argon-filled vials .
- Solvent: Anhydrous DMSO for long-term storage (<6 months) .
- QC Measures : Periodic HPLC analysis to monitor purity .
Q. What computational tools are suitable for predicting the compound’s ADMET properties?
Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) influence bioactivity?
-
Fluorine vs. Chlorine :
-
Synthetic Flexibility : The oxime group allows further derivatization (e.g., Schiff base formation) for SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
